Iridium(IV) chloride hydrate

Descripción general

Descripción

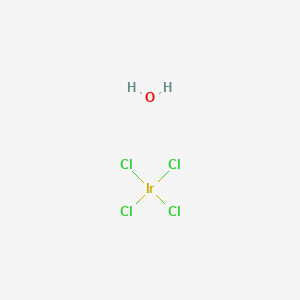

Iridium(IV) chloride hydrate is a black crystalline solid . It is used as a precursor to synthesize Ir-based catalysts and nanoparticles .

Synthesis Analysis

This compound can be synthesized from iridium powder raw material using a hydrochloric acid solution in a U-shaped electrolytic cell . It can also be prepared by reducing this compound or H2[IrCl6] solution with oxalic acid or hydrazine .Molecular Structure Analysis

The linear formula of this compound is lrCl4 · xH2O . Its molecular weight on an anhydrous basis is 334.03 .Chemical Reactions Analysis

This compound can be used to fabricate an Ir-decorated graphene electrode for vanadium redox flow batteries . It can also act as a precursor to synthesize iridium oxide nanoparticles .Physical and Chemical Properties Analysis

This compound is a black powder . It has a melting point of over 350°C .Aplicaciones Científicas De Investigación

Spectrophotometric and Ion-Exchange Studies : Studies have been conducted on the iridium(III) and (IV)—chloride system in acid solutions, providing insights into the nature of the purple and blue iridium(IV) species under specific conditions and their relationships to known chloro complexes (Fine, 1970).

Composition and Electronic Properties : The composition, structure, and electronic properties of thermally prepared iridium oxide films have been studied, particularly focusing on the composition of iridium complexes in starting solutions of Ir chlorides (Belova et al., 1988).

Polarographic Behavior in Basic Solutions : Research on the polarographic behavior of iridium(IV) in basic solutions has contributed to understanding its reduction processes (Loon & Page, 1966).

Anodic Electrodeposition and Characterization : Studies on the anodic electrodeposition of iridium oxide particles and their electrochemical/SEM/XPS characterization have been conducted (Casella et al., 2015).

Extraction and Separation Techniques : Research includes the extraction and separation of iridium(IV) from hydrochloric acid media using hydrophobic eutectic solvent, contributing to the understanding of selective extraction methods (Zakusilova et al., 2021).

Ferromagnetic Exchange Interaction : There has been a study of ferromagnetic exchange interaction in a new Ir(iv)-Cu(ii) chain based on the hexachloroiridate(iv) anion, contributing to the knowledge of magnetic properties of iridium complexes (Sanchis-Perucho & Martínez-Lillo, 2019).

Ion Flotation for Separation : The use of ion flotation techniques for the separation of iridium(IV) has been studied, offering insights into practical and efficient methods for metal separation (Berg & Downey, 1980).

Speciation in Hydrochloric Acid Medium : Research has been conducted on the speciation of iridium(IV) in hydrochloric acid medium using techniques like capillary zone electrophoresis and spectrophotometry (Sanchez et al., 1999).

Mecanismo De Acción

The common valence states of iridium in solution are Ir(IV) and Ir(III), both of which are susceptible to valence transformation, hydration, or hydroxylation by solution acidity, temperature, potential, and chloride ion concentration to produce a series of chloride, hydrate, or chloride hydroxyl complexes .

Safety and Hazards

Direcciones Futuras

Iridium(IV) chloride hydrate is widely used in high-temperature corrosion protection, catalytic oxidation, and electroluminescence due to its excellent catalytic activity, corrosion, and oxidation resistance at high temperatures . It is expected to continue to be used in these areas and more research will be conducted to improve the recovery and purification processes of iridium-containing materials .

Propiedades

IUPAC Name |

tetrachloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBPOWBLLYZRG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583556 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-11-9, 119401-96-6 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iridium(IV) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

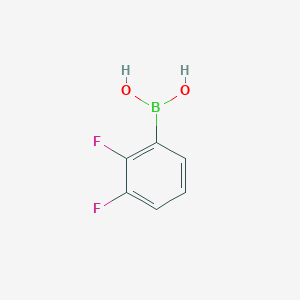

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)